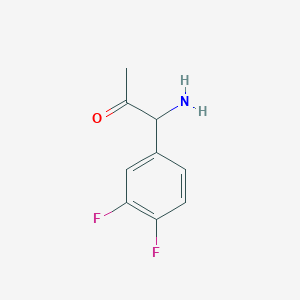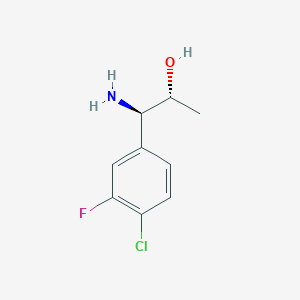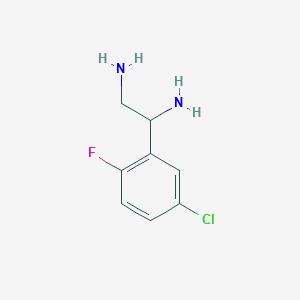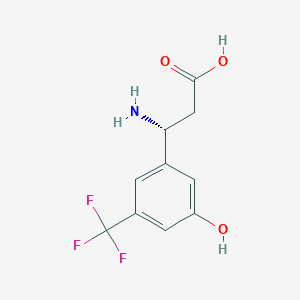
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-chloroethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts specific biological activities and allows for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H15ClN2O2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9(12)8-5-7(3-4-10)6-11-8;/h5-6,11H,2-4,10H2,1H3;1H |
Clave InChI |
VQJKUVUBRYXJJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)

